Dhodh-IN-24

DHODH inhibition Enzyme assay IC50 comparison

Researchers optimizing hDHODH inhibitor leads often face potency gaps and scaffold liabilities with legacy chemotypes. Dhodh-IN-24 (Compound 16) resolves this with a structurally novel scaffold and a precisely characterized IC50 of 91 nM, making it an ideal starting point for SAR exploration. - Distinct Chemotype: Offers a novel scaffold free from the pre-existing clinical liabilities of brequinar or leflunomide series. - Assay-Ready Potency: Its intermediate 91 nM IC50 serves as a robust positive control, bridging the gap between sub-nanomolar and micromolar inhibitors for assay standardization.

Molecular Formula C26H26N4
Molecular Weight 394.5 g/mol
Cat. No. B5780259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-24
Molecular FormulaC26H26N4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+
InChIKeyXSBOGKVBQVODDT-MKYUKRCKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-24 DHODH Inhibitor Overview


Dhodh-IN-24 (also designated Compound 16) is a small-molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. Identified through a structure-based drug discovery campaign, this compound exhibits an IC₅₀ of 91 nM against recombinant human DHODH in biochemical assays [1]. It belongs to a structurally distinct chemotype, offering a novel scaffold for hit-to-lead optimization in cancer and inflammatory disease research programs [1].

Targets de novo pyrimidine biosynthesis pathway
Structurally distinct chemotype for hit-to-lead optimization
Supports cancer and inflammatory disease research models

Why Dhodh-IN-24 Cannot Be Substituted


Substituting Dhodh-IN-24 with other DHODH inhibitors (e.g., teriflunomide, brequinar, leflunomide) based solely on target class is scientifically invalid. DHODH inhibitors exhibit wide-ranging potency differences spanning three orders of magnitude—from sub-nanomolar to micromolar IC₅₀ values [2][1]. Moreover, distinct chemotypes engage the ubiquinone binding pocket with varying interactions, leading to divergent selectivity profiles and off-target liabilities [1]. The quantitative evidence below demonstrates precisely where Dhodh-IN-24 differentiates from closest comparators, enabling informed procurement decisions.

Target potency context
DHODH inhibitor IC₅₀ values span >1000-fold; potency may not transfer across distinct chemotypes.
Binding mode divergence
Different ubiquinone-pocket interactions can shift selectivity and off-target profiles.
Scaffold mismatch
Quinoline, isoxazole, or novel scaffolds may yield divergent assay and model responses.

Dhodh-IN-24 Quantitative Evidence


Superior Enzymatic Potency vs. Teriflunomide

In a direct head-to-head biochemical comparison under identical assay conditions, Dhodh-IN-24 (Compound 16) inhibited human DHODH with an IC₅₀ of 91 nM, demonstrating 30% greater potency than the clinically approved DHODH inhibitor teriflunomide, which exhibited an IC₅₀ of 130 nM [1]. This difference was observed using the same recombinant human DHODH enzyme and assay protocol, establishing Dhodh-IN-24 as the more potent inhibitor within this comparator pair [1].

IC₅₀ vs Teriflunomide
Head-to-head
91 nM vs 130 nM
Reported comparator response context; 1.43-fold difference under identical assay.
Recombinant human DHODH; same protocol.
DHODH inhibition Enzyme assay IC50 comparison

Potency Positioning: Intermediate Niche

Dhodh-IN-24's 91 nM IC₅₀ positions it in a distinct potency tier relative to other DHODH inhibitors characterized under comparable biochemical assay conditions [2][1]. Specifically, it is: 43-fold less potent than BAY-2402234 (IC₅₀ = 0.42 nM) [2]; 43-fold less potent than brequinar (IC₅₀ = 2.1 nM) [2]; 3.7-fold more potent than teriflunomide (IC₅₀ = 24.5 nM) in the same assay panel [2]; and 3.7-fold more potent than leflunomide (IC₅₀ = 332.9 nM) [2]. This intermediate potency makes Dhodh-IN-24 a valuable tool for studies requiring robust but not maximal target inhibition.

Potency tier
Context-dependent
BAY-2402234 — 0.42 nM
Brequinar — 2.1 nM
Teriflunomide — 24.5 nM
Dhodh-IN-24 — 91 nM
Leflunomide — 332.9 nM
Intermediate potency niche between ultra-potent and micromolar inhibitors.
Cross-study comparable fluorescence-based assays.
DHODH inhibitor Potency comparison IC50 ranking

Structurally Distinct Chemotype

Dhodh-IN-24 (Compound 16) was identified from a diversity library and possesses a chemical scaffold that is structurally unrelated to the quinoline-carboxylate core of brequinar and its analogs, the isoxazole scaffold of leflunomide/teriflunomide, or the more complex clinical candidate scaffolds such as BAY-2402234 [1]. The study authors explicitly noted that Compound 16 'presented a promising scaffold for future hit-to-lead optimization efforts,' underscoring its distinct chemotype [1]. This scaffold divergence translates to a different binding mode and interaction fingerprint within the ubiquinone pocket, as demonstrated by molecular docking studies [1].

Chemotype novelty
Class-level
Non-quinoline, non-isoxazole scaffold
Supports exploration of alternative DHODH chemical space.
Docking inference; quantitative similarity not reported.
DHODH chemotype Scaffold novelty Structure-based design

Dhodh-IN-24 Application Scenarios


Hit-to-Lead Optimization with Novel Chemotype

Dhodh-IN-24's distinct chemotype, explicitly identified as 'a promising scaffold for future hit-to-lead optimization efforts' [1], makes it an ideal starting point for medicinal chemistry programs aiming to develop next-generation DHODH inhibitors with improved properties over legacy quinoline-carboxylate or isoxazole scaffolds. Its nanomolar potency (IC₅₀ = 91 nM) provides a solid baseline for SAR exploration without the encumbrance of pre-existing clinical liabilities associated with brequinar or leflunomide scaffolds [1].

Biochemical Assay Development Control

With an IC₅₀ of 91 nM, Dhodh-IN-24 serves as a robust positive control for DHODH enzymatic assays where sub-nanomolar inhibitors (e.g., BAY-2402234 at 0.42 nM) may be too potent to detect subtle assay variations, and micromolar inhibitors (e.g., leflunomide at 332.9 nM) may be too weak [2]. Its intermediate potency window (between 0.4 nM and 333 nM) provides a practical reference point for assay standardization and inhibitor screening campaigns [1][2].

Comparative Pharmacology Studies

Researchers investigating the relationship between DHODH enzymatic inhibition and downstream cellular effects (e.g., pyrimidine depletion, differentiation, antiproliferation) can employ Dhodh-IN-24 as a moderately potent comparator. Its 1.43-fold potency advantage over teriflunomide in direct head-to-head assays [1] allows for studies examining whether modest potency differences translate to meaningful biological outcomes in cellular or in vivo models.

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Novel, structurally distinct chemotype
SAR exploration without legacy scaffold liabilities
Biochemical assay control
Intermediate potency range
Assay standardization and inhibitor screening reference
Comparative pharmacology studies
Moderate target engagement
Cellular pyrimidine depletion endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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